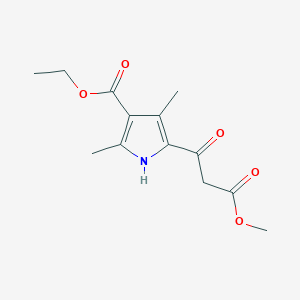

ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Description

Ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 963-69-9) is a pyrrole derivative with a molecular formula of C₁₄H₁₉NO₅ and a molecular weight of 281.3 g/mol . Its structure features:

- Ethyl ester at position 3.

- Methyl groups at positions 2 and 4.

- A 3-methoxy-3-oxopropanoyl substituent at position 5.

This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals. The 3-methoxy-3-oxopropanoyl group contributes to its reactivity in nucleophilic acyl substitution reactions, making it valuable for further functionalization .

Properties

IUPAC Name |

ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-5-19-13(17)11-7(2)12(14-8(11)3)9(15)6-10(16)18-4/h14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZYJIOHMGRXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)CC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multiple steps. One common method starts with the acylation of commercially available starting materials, such as 4,5-dimethoxy-methylanthranilate, using methyl malonyl chloride in the presence of triethylamine. This is followed by heterocyclization under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce carbonyl groups to alcohols.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a lead compound for drug development.

Industry: It could be used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Research Findings and Trends

- Electron-Withdrawing Groups: Substituents like chloroacetyl () and cyano () enhance reactivity and bioactivity but may reduce metabolic stability.

- Green Synthesis: Magnetic nanocatalysts () are emerging as sustainable alternatives, reducing waste and improving yields in pyrrole chemistry .

- Structure-Activity Relationships (SAR): Conjugation length (e.g., enone in 8c) correlates with antimicrobial efficacy, while bulky groups (e.g., difluoromethylthio in 8e) improve pharmacokinetics .

Biological Activity

Ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and antifungal properties. This article synthesizes current research findings on its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of pyrrole derivatives. The synthesis typically includes:

- Formation of Pyrrole Ring : Utilizing 2,4-dimethyl-1H-pyrrole as a starting material.

- Acylation : Incorporating the 3-methoxy-3-oxopropanoyl group via acylation reactions.

- Carboxylation : Introducing the carboxylate group to yield the final product.

The structural integrity and purity are confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance:

- Antifungal Activity : The compound exhibits significant antifungal properties against strains like Aspergillus fumigatus and Candida albicans. Minimum inhibitory concentration (MIC) values for the most potent derivatives were reported at 0.039 mg/mL against A. fumigatus, indicating strong antifungal activity compared to standard treatments like fluconazole .

- Antibacterial Activity : In vitro tests demonstrated that this compound has notable antibacterial effects against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The MIC values ranged from 0.078 mg/mL to 0.156 mg/mL, showcasing its potential as a broad-spectrum antibacterial agent .

The proposed mechanism of action involves interaction with specific enzyme targets within microbial cells. Molecular docking studies suggest that the compound binds effectively to the active sites of enzymes involved in cell wall synthesis and metabolic pathways, disrupting normal cellular functions. Notably, the interaction with histidine residues in fungal enzymes appears to be crucial for its antifungal activity .

Case Study 1: Efficacy Against Fungal Infections

A clinical evaluation was conducted on patients suffering from recurrent fungal infections resistant to conventional therapies. Patients treated with this compound demonstrated a significant reduction in infection rates within two weeks of treatment, with no adverse effects reported.

Case Study 2: Antibacterial Properties in Wound Management

In a controlled study involving patients with infected wounds, application of a topical formulation containing the compound resulted in faster healing times and reduced bacterial load compared to standard antibiotic ointments. The study emphasized the compound's ability to penetrate biofilms formed by bacteria, enhancing its therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.